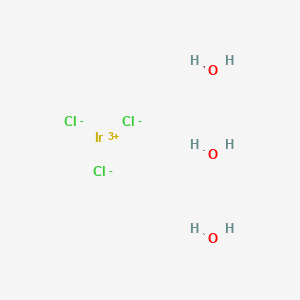![molecular formula C34H29ClN5O7PS B12429427 (S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DC4, also known as Dow Corning 4 Electrical Insulating Compound, is a silicone-based compound with a grease-like consistency. It is primarily used for its excellent dielectric strength and electrical insulating properties. This compound is highly water-repellent and adheres well to dry metals, ceramics, rubber, plastics, and insulating resins. It is widely used in various industries, including automotive, aerospace, and electronics, for sealing and lubricating purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DC4 is synthesized by combining polydimethylsiloxane fluids with an inert silica filler. The process involves the thorough mixing of these components to achieve a homogeneous grease-like material. The synthesis is typically carried out under controlled conditions to ensure the desired consistency and properties of the final product .
Industrial Production Methods: In industrial settings, DC4 is produced using automated equipment that ensures consistent quality and efficiency. The compound can be applied by hand, brushing, or wiping, and can also be dispersed in solvents such as xylene, mineral spirits, and methyl ethyl ketone for thinner consistency .
Analyse Chemischer Reaktionen
Types of Reactions: DC4 is chemically stable and does not undergo significant chemical reactions under normal conditions. It is resistant to oxidation and thermal degradation, making it suitable for use in high-temperature environments .
Common Reagents and Conditions: DC4 is insoluble in water, methanol, ethanol, and mineral oil but is soluble in mineral spirits and methyl ethyl ketone. It can be applied using various methods, including brushing, dipping, and spraying .
Major Products Formed: Due to its stability, DC4 does not form major reaction products under typical usage conditions. Its primary function is to provide insulation and lubrication without undergoing chemical changes .
Wissenschaftliche Forschungsanwendungen
DC4 has a wide range of applications in scientific research and industry:
Chemistry: Used as a dielectric insulator in various chemical processes and experiments.
Biology: Employed in laboratory settings to seal and lubricate equipment, ensuring moisture resistance and electrical insulation.
Medicine: Utilized in medical devices and equipment for its non-reactive and stable properties.
Industry: Widely used in automotive, aerospace, and electronics industries for sealing, lubricating, and insulating purposes
Wirkmechanismus
DC4 exerts its effects through its physical properties rather than chemical interactions. Its high dielectric strength and water-repellent nature make it an effective insulator and sealant. The compound adheres well to various surfaces, providing a moisture-proof seal and reducing the risk of electrical failures .
Vergleich Mit ähnlichen Verbindungen
MOLYKOTE 4 Electrical Insulating Compound: Similar in composition and properties, used for sealing and insulating purposes.
Versilube G624 Dielectric Compound: An alternative to DC4, offering similar dielectric strength and water-repellent properties.
Uniqueness: DC4 stands out due to its excellent thermal oxidation stability and compatibility with a wide range of materials, including metals, ceramics, rubber, and plastics. Its ability to retain its grease-like consistency over a wide temperature range (-55°C to 200°C) makes it highly versatile and reliable .
Eigenschaften
Molekularformel |
C34H29ClN5O7PS |
|---|---|
Molekulargewicht |
718.1 g/mol |
IUPAC-Name |
[(1S)-1-(chloromethyl)-3-[5-[[5-(3-sulfanylpropanoylamino)-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C34H29ClN5O7PS/c35-16-20-17-40(29-15-30(47-48(44,45)46)23-3-1-2-4-24(23)32(20)29)34(43)28-14-19-12-22(6-8-26(19)39-28)37-33(42)27-13-18-11-21(5-7-25(18)38-27)36-31(41)9-10-49/h1-8,11-15,20,38-39,49H,9-10,16-17H2,(H,36,41)(H,37,42)(H2,44,45,46)/t20-/m1/s1 |
InChI-Schlüssel |
PWGCKOQNKYABMN-HXUWFJFHSA-N |
Isomerische SMILES |
C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)OP(=O)(O)O)CCl |
Kanonische SMILES |
C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)OP(=O)(O)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


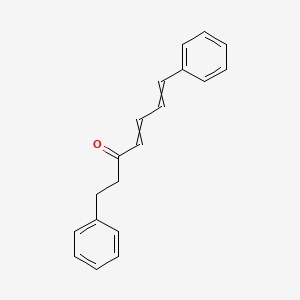
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
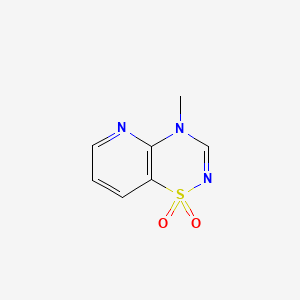
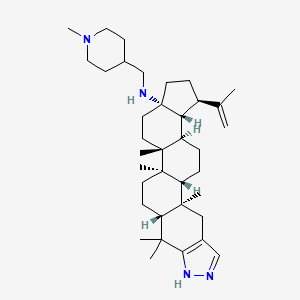
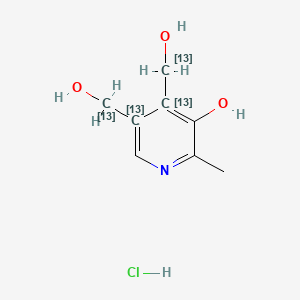
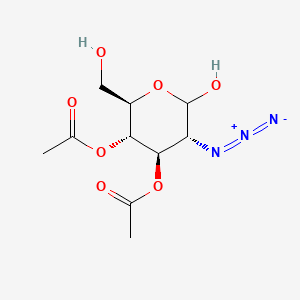

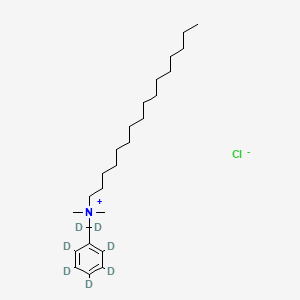

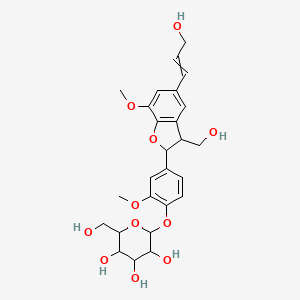
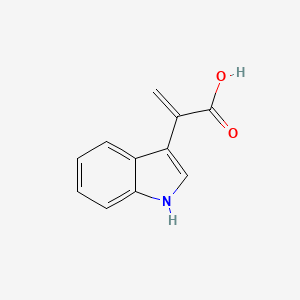
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
